molecular formula C18H17Cl2NO B12535231 N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide CAS No. 820213-34-1

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide

Cat. No.: B12535231
CAS No.: 820213-34-1
M. Wt: 334.2 g/mol
InChI Key: MVBXYNAOWDPIPU-UHFFFAOYSA-N
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Description

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a but-3-en-1-yl chain, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-chlorobenzyl chloride.

    Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide forms an intermediate compound.

    Addition of Acetamide: The intermediate is then reacted with acetamide under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) sulfone
  • 1,4-Bis(3-chlorophenyl)piperazine

Comparison

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide is unique due to its specific structure, which includes both a but-3-en-1-yl chain and an acetamide group. This combination imparts distinct chemical and biological properties compared to similar compounds like bis(4-chlorophenyl) sulfone and 1,4-bis(3-chlorophenyl)piperazine, which lack the acetamide functionality.

Properties

CAS No.

820213-34-1

Molecular Formula

C18H17Cl2NO

Molecular Weight

334.2 g/mol

IUPAC Name

N-[4,4-bis(4-chlorophenyl)but-3-enyl]acetamide

InChI

InChI=1S/C18H17Cl2NO/c1-13(22)21-12-2-3-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h3-11H,2,12H2,1H3,(H,21,22)

InChI Key

MVBXYNAOWDPIPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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